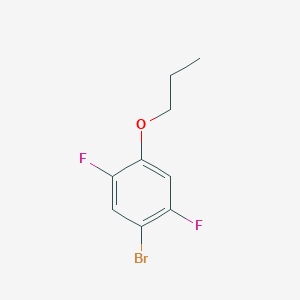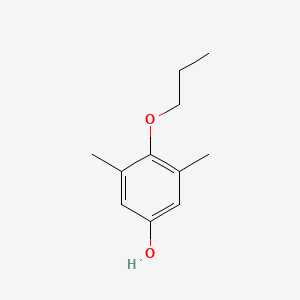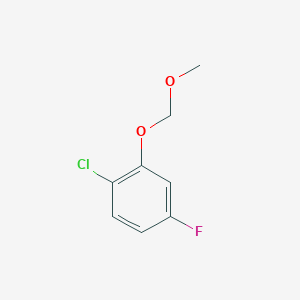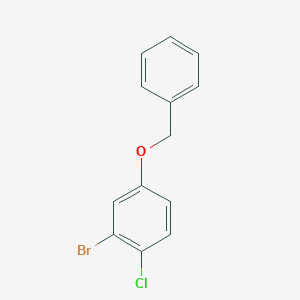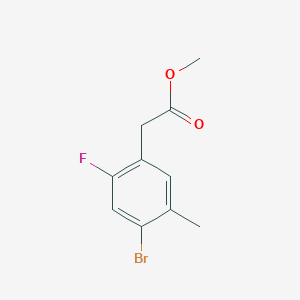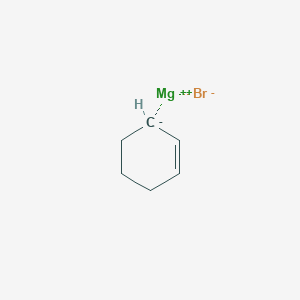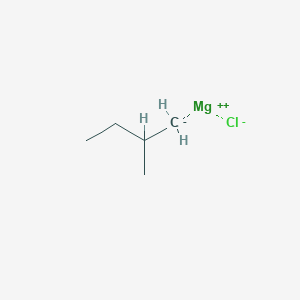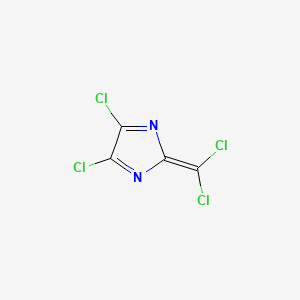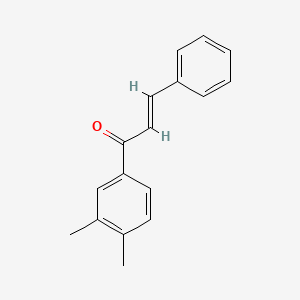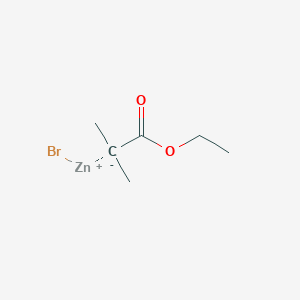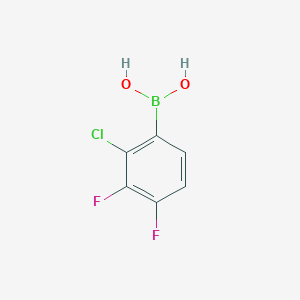
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, also known as 3,4-dimethyl-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one, is a novel synthetic compound with potential applications in the scientific research field. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. This compound has attracted attention due to its unique structure and potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one has various scientific research applications. It is used as a precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as 1,3-benzodioxoles and 1,3-dioxanes. In addition, this compound has been used in the synthesis of a novel class of compounds known as benzodioxol-5-yl-2-propen-1-ones, which have potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one is not fully understood. However, it is believed to interact with various enzymes, receptors, and other cellular components in order to produce its therapeutic effects. It is thought to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various cellular processes. In addition, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one are not fully understood. However, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-apoptotic properties. In addition, it has been shown to possess analgesic, anxiolytic, and anti-depressant properties. Furthermore, it may possess anti-cancer and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one in laboratory experiments include its availability, low cost, and its ability to be used in a variety of synthetic reactions. Furthermore, this compound is relatively stable and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is that it is not widely available and may require special ordering.
Zukünftige Richtungen
The potential future directions for (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to identify its potential toxicological effects and to develop safe and effective dosage forms. Furthermore, further studies are needed to explore its potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research is needed to identify new synthetic methods for the synthesis of this compound.
Synthesemethoden
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one is achieved through a two-step reaction. The first step involves the reaction of 2-chloro-(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-phenylprop-2-en-1-one with potassium tert-butoxide in acetonitrile to form the corresponding tert-butyl ester. The second step involves the reaction of the tert-butyl ester with 1,3-benzodioxole in the presence of a base such as potassium carbonate to produce this compound-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-3-6-15(9-13(12)2)16(19)7-4-14-5-8-17-18(10-14)21-11-20-17/h3-10H,11H2,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAUOINSMIKD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

